molecular formula C₃₈H₃₇FeNP₂ B1144740 (-)-(R)-(S)-BPPFA CAS No. 74311-56-1

(-)-(R)-(S)-BPPFA

Numéro de catalogue B1144740
Numéro CAS: 74311-56-1
Poids moléculaire: 625.5
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-(R)-(S)-BPPFA, also known as (+)-(R)-(S)-BPPFA, is a chiral compound used in a variety of scientific applications and research. It is a bicyclic, non-aromatic, non-steroidal compound, with a molecular formula of C9H14O2 and a molecular weight of 158.2 g/mol. It is an important reagent in the fields of organic synthesis, biochemistry, and pharmaceutical chemistry.

Applications De Recherche Scientifique

Asymmetric Synthesis Catalysis

(-)-(R)-(S)-BPPFA, a chiral ferrocenylphosphine-transition metal complex, plays a significant role in asymmetric synthesis. A study by Hayashi, Kumada, Higuchi, and Hirotsu (1987) explored the crystal structure of a palladium-BPPFA complex, revealing its square-planar geometry, which is crucial for catalytic activity in asymmetric synthesis. This finding underscores the importance of this compound in facilitating specific chemical reactions where chirality is a key factor (Hayashi, Kumada, Higuchi, & Hirotsu, 1987).

Ligand in Homogeneous Hydrogenation

Modification of this compound as a ligand for asymmetric hydrogenation catalysis is another significant application. In a study by Yamamoto, Wakatsuki, and Sugimoto (1980), the role of BPPFA in the asymmetric homogeneous hydrogenation of prochiral olefins was investigated. The study found that BPPFA's unique structural properties make it superior for such catalytic processes, especially in the hydrogenation of highly functionalized olefins (Yamamoto, Wakatsuki, & Sugimoto, 1980).

In Organic Synthesis

Further, Murai, Okada, Nishiyama, and Takai (2016) demonstrated the use of a rhodium catalyst with (R)-(S)-BPPFA ligand in the efficient synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds. This approach allows for the preparation of unsymmetrical sila[n]helicene derivatives without oxidants, showing this compound's utility in organic synthesis and the creation of complex molecular structures (Murai, Okada, Nishiyama, & Takai, 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of (-)-(R)-(S)-BPPFA can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,2,2-trifluoroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside", "DIBAL-H", "L-Selectride", "Pd/C", "NaBH4", "HCl", "NaOH", "Na2SO4", "EtOAc", "MeOH", "THF", "H2O" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with trifluoroethyl group using NaOH and Na2SO4 in THF", "Step 2: Bromination of 4-bromo-2-fluoroaniline using HCl and NaNO2 in H2O", "Step 3: Reduction of the nitro group of the intermediate product using NaBH4 in MeOH", "Step 4: Coupling of the protected glucoside and the amine intermediate using Pd/C in EtOAc", "Step 5: Reduction of the acetyl groups of the intermediate product using DIBAL-H in THF", "Step 6: Reduction of the remaining ketone group of the intermediate product using L-Selectride in THF", "Step 7: Purification of the final product using column chromatography with ethyl acetate and hexanes as the eluent." ] }

Numéro CAS

74311-56-1

Formule moléculaire

C₃₈H₃₇FeNP₂

Poids moléculaire

625.5

Synonymes

[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA;  (S)-(R)-BPPFA;  BPPFA

Origine du produit

United States

Q & A

Q1: What makes (-)-(R)-(S)-BPPFA a valuable ligand in asymmetric catalysis?

A1: this compound, or (R)-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylacetate, plays a crucial role in asymmetric synthesis due to its ability to induce chirality in reactions. This chiral diphosphine ligand coordinates to transition metals, such as rhodium, forming a chiral catalyst. This catalyst can then differentiate between two enantiomeric faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. [, ] This selectivity is crucial for synthesizing pharmaceuticals and other bioactive molecules, where the desired biological activity often resides in a specific enantiomer.

Q2: Can you provide an example of a reaction where this compound is used effectively?

A2: this compound has shown great success in the asymmetric hydrogenation of functionalized carbonyl compounds. [] For instance, the complex formed between Bis(bicyclo[2.2.1]hepta‐2,5‐diene)rhodium perchlorate and this compound acts as an effective catalyst for this type of reaction. [] This reaction is important for synthesizing chiral alcohols, which are valuable building blocks in various industries. The high enantioselectivity achieved with this catalyst system highlights the effectiveness of this compound in asymmetric synthesis.

Q3: How does the structure of this compound contribute to its effectiveness as a chiral ligand?

A3: The effectiveness of this compound stems from its unique structural features. [] The presence of two chiral centers, one on the ferrocene backbone and the other on the sidearm bearing the acetate group, creates a well-defined chiral environment around the metal center. This defined chiral environment, along with the flexibility of the ferrocene backbone, allows this compound to adopt specific conformations, enabling efficient chiral induction during the catalytic cycle.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.